molecular formula C14H10FNO3 B3029477 3-Fluoro-4-(4-formylphenoxy)benzamide CAS No. 676494-56-7

3-Fluoro-4-(4-formylphenoxy)benzamide

Cat. No.: B3029477
CAS No.: 676494-56-7
M. Wt: 259.23
InChI Key: NLRZKJKUWXRXFY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenoxy)benzamide is a useful research compound. Its molecular formula is C14H10FNO3 and its molecular weight is 259.23. The purity is usually 95%.
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Scientific Research Applications

Polymorphism and Crystal Structure

  • Disorder-Induced Polymorphism : 3-Fluoro derivatives like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit polymorphism due to disorder in the crystal structure. This phenomenon is crucial in understanding and manipulating the physical properties of these compounds for various applications (Chopra & Row, 2008).

Diagnostic and Imaging Applications

  • Fluorinated Histone Deacetylase Inhibitors : Fluorinated derivatives are being studied as positron emission tomography (PET) imaging agents, particularly for the diagnosis of dementia. These compounds' analysis and metabolism in biosystems are essential for developing effective diagnostic tools (Chen et al., 2018).

Antimicrobial Activity

  • Antifungal and Antibacterial Properties : Fluorinated compounds like 3-Fluoro derivatives have shown significant activity against fungi and certain bacterial strains. Understanding their structure-activity relationships can lead to the development of new antimicrobial agents (Carmellino et al., 1994).

Structural Investigations

  • Molecular Conformation Analysis : Studies on molecules similar to 3-Fluoro-4-(4-formylphenoxy)benzamide, like its derivatives, provide insights into molecular conformations influenced by hydrogen bonds and weak interactions. This information is vital for designing molecules with desired properties (Dey et al., 2021).

Vibrational Spectroscopy

  • Spectroscopic Analysis : Fourier Transform Infrared (FT-IR) and Raman spectroscopic studies of fluorinated benzamides contribute to our understanding of their molecular vibrations and interactions, which is critical for applications in material science and molecular engineering (Ushakumari et al., 2008).

Transformation Studies

  • Anaerobic Transformation in Biosystems : Research into the anaerobic transformation of phenol to benzoate using fluorinated analogues helps understand how these compounds behave in biological systems, which could inform their use in biotechnological applications (Genthner et al., 1989).

Optical Applications

  • Optical Waveguide Materials : Fluorinated phthalazinone monomers derived from compounds similar to this compound have been investigated for their potential in optical waveguides, highlighting their significance in the field of photonics and telecommunications (Xiao et al., 2003).

Gastrokinetic Agents

  • Gastrokinetic Activity : Benzamides, including fluorinated derivatives, have been evaluated for their gastrokinetic activity, showing potential as therapeutic agents in treating gastrointestinal disorders (Kato et al., 1991).

Properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZKJKUWXRXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722536
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-56-7
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676494-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrolysis of the compound of step 1 using hydrogen peroxide and potassium carbonate in DMSO as described previously afford the above compound in 99% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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